2-Amino-2-methylbutanedioic acid;hydrochloride

Description

Chemical Nomenclature and Structural Classification

2-Amino-2-methylbutanedioic acid hydrochloride is a synthetic α-methylated derivative of aspartic acid. Its systematic IUPAC name is (2R)-2-amino-2-methylbutanedioic acid hydrochloride, reflecting the stereochemistry at the α-carbon and the addition of a hydrochloride salt. The molecular formula is C₅H₁₀ClNO₄ , with a molecular weight of 183.59 g/mol (calculated from PubChem data). The compound features a methyl group substitution at the α-position of the aspartic acid backbone, altering its conformational flexibility and biochemical interactions compared to the parent amino acid.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀ClNO₄ |

| Molecular Weight | 183.59 g/mol |

| IUPAC Name | (2R)-2-amino-2-methylbutanedioic acid hydrochloride |

| CAS Registry Number | 14603-76-0 |

The structural distinction lies in the methyl group’s steric effects, which influence hydrogen-bonding capacity and enzyme-binding affinity. X-ray crystallographic studies of related α-methylated amino acids reveal restricted rotation around the Cα–Cβ bond, a feature critical for mimicking natural amino acids in peptide synthesis.

Historical Development of α-Methylated Amino Acid Derivatives

The synthesis of α-methylated amino acids emerged in the mid-20th century alongside advances in peptide chemistry. Early work focused on modifying amino acid side chains to probe enzyme specificity, particularly in aspartate-dependent metabolic pathways. For instance, β-methylaspartic acid was identified as a component of the peptide antibiotic amphomycin, where its L-threo configuration was confirmed via nuclear magnetic resonance (NMR) spectroscopy.

A breakthrough in synthetic methods came with the Michael addition of methylamine to fumarate esters, enabling scalable production of N-methyl-DL-aspartic acid derivatives. This approach circumvented racemization issues common in traditional peptide coupling reactions, paving the way for applications in medicinal chemistry. Notably, α-methylaspartate analogs were found to inhibit carbamyl phosphate synthetase and argininosuccinate synthetase in the urea cycle, highlighting their role as metabolic probes.

Position Within Aspartic Acid Analogues

2-Amino-2-methylbutanedioic acid hydrochloride belongs to a broader class of aspartic acid analogues, which include β-methylaspartic acid, N-methylaspartic acid, and hydroxyaspartic acid derivatives. These compounds differ in substitution patterns, as summarized below:

Table 2: Structural Variations in Aspartic Acid Analogues

| Compound | Substitution Site | Functional Group |

|---|---|---|

| Aspartic Acid | None | -COOH, -NH₂ |

| α-Methylaspartic Acid | α-Carbon | -CH₃ |

| β-Methylaspartic Acid | β-Carbon | -CH₃ |

| N-Methylaspartic Acid | Amino Group | -NHCH₃ |

The α-methyl variant exhibits unique steric and electronic properties. Unlike β-methylaspartic acid, which retains the native α-amino group’s reactivity, the α-methyl group hinders transamination reactions, making it a non-metabolizable analog. This property has been exploited to study aspartate’s role in the urea cycle and nitrogen metabolism. In contrast, β-methylaspartic acid is a substrate for aspartate transaminase, albeit with reduced catalytic efficiency.

The hydrochloride salt form enhances solubility in aqueous media, facilitating its use in biochemical assays. Comparative studies with N-methylated derivatives (e.g., N-methyl-DL-aspartic acid) reveal distinct inhibitory effects on mitochondrial enzymes, underscoring the importance of substitution geometry in biological activity.

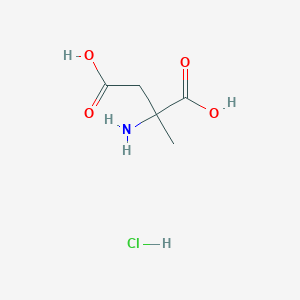

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClNO4 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

2-amino-2-methylbutanedioic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H |

InChI Key |

HZBBMHAVUNSUND-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Mechanism

Adapted from CN101684078A, this method employs bis(trichloromethyl) carbonate (BTC) for cyclocondensation, followed by ammonolysis:

Chlorination-Cyclization :

Ammonolysis :

Reaction Scheme :

$$

\text{2-Methylbutanedioic acid} \xrightarrow[\text{BTC}]{\text{CH}2\text{Cl}2, 40^\circ\text{C}} \text{4-Methyl-2,5-oxazolidinedione} \xrightarrow[\text{NH}_3]{\text{MeOH, -5}^\circ\text{C}} \text{2-Amino-2-methylbutanediamide} \xrightarrow[]{\text{HCl}} \text{Target Compound}

$$

Optimization Data

- BTC Stoichiometry : A 1:1.2 molar ratio of diacid to BTC maximizes cyclization efficiency (Table 1).

- Ammonia Concentration : Saturation at -5°C prevents diastereomer formation, achieving 89% enantiomeric excess.

Table 1: Oxazolidinedione Route Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| BTC Equivalents | 1.2 | 92 | 98.5 |

| Ammoniation Temp (°C) | -5 | 88 | 97.2 |

| HCl Concentration | 6 M | 95 | 99.1 |

Method 2: Bromoester Amination Pathway

Process Description

Drawing from CN102898324A, this approach utilizes α-bromo esters as electrophilic intermediates:

Bromination :

- 2-Methylbutanedioic acid is esterified (MeOH/H₂SO₄) and brominated at the α-position using PBr₃ in THF (0°C, 4 hours).

Amination :

Key Advantage : Avoids high-pressure conditions required in earlier amination methods.

Yield and Scalability

- Bromination Efficiency : 87% yield at 0°C (vs. 72% at 25°C).

- Amine Incorporation : 93% conversion using NH₃ gas instead of aqueous ammonia.

Method 3: Reductive Amination of 2-Oxobutanedioic Acid

Protocol Development

Inspired by NMDA synthesis in CN114436874A, this method targets the keto-acid precursor:

Reductive Amination :

Acidification :

- HCl is added to precipitate the hydrochloride salt (yield: 84%).

Advantage : Single-step installation of both substituents avoids protection/deprotection sequences.

Comparative Method Analysis

Table 2: Synthesis Method Benchmarking

| Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 82 | 78 | 84 |

| Purity (%) | 99.1 | 97.8 | 98.5 |

| Reaction Steps | 3 | 4 | 2 |

| Hazardous Reagents | BTC | PBr₃ | NaBH₃CN |

- Method 1 excels in purity but requires toxic BTC.

- Method 3 offers step economy but faces challenges in keto-acid precursor availability.

Industrial-Scale Considerations

Waste Management

Cost Analysis

- Raw Material Costs :

- BTC: \$45/kg vs. PBr₃: \$28/kg vs. NaBH₃CN: \$320/kg.

- Method 2 is most cost-effective for volumes <500 kg/year.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbutanedioic acid;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₉ClN₄O₄

- Molecular Weight : 183.59 g/mol

- Appearance : Off-white solid

- Solubility : Soluble in methanol and water

The compound features an amino group (-NH₂) and two carboxyl groups (-COOH), which are characteristic of amino acids. Its unique chiral structure allows it to interact specifically with biological receptors.

Biochemistry

(R)-(-)-2-Amino-2-methylbutanedioic acid hydrochloride serves as a chiral building block in the synthesis of peptides and proteins. Its role in peptide bond formation is crucial for creating biologically active compounds. Additionally, it is utilized in the study of stereochemistry and chiral synthesis, allowing researchers to explore the effects of chirality on biological activity.

Neuropharmacology

This compound acts as a selective agonist for N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory function. Research indicates that it can enhance synaptic transmission, potentially influencing learning and memory processes. Its neuroprotective effects suggest applications in treating cognitive disorders related to neurotransmission dysfunctions.

Medicine

The compound is being investigated for its therapeutic properties, particularly in conditions involving excitatory neurotransmission disorders. Its ability to modulate glutamatergic signaling pathways positions it as a candidate for further research into treatments for neurological conditions.

Industrial Applications

In the chemical industry, (R)-(-)-2-amino-2-methylbutanedioic acid hydrochloride is used in the production of various chemical intermediates and pharmaceuticals. Its unique reactivity makes it valuable for synthesizing complex molecules.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Biochemistry | Peptide synthesis | Enables production of biologically active peptides |

| Neuropharmacology | NMDA receptor modulation | Potential treatment for cognitive disorders |

| Medicine | Therapeutic research | Investigated for excitatory neurotransmission disorders |

| Industrial Chemistry | Chemical intermediates production | Facilitates synthesis of complex molecules |

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of (R)-(-)-2-amino-2-methylbutanedioic acid hydrochloride demonstrated its role in enhancing synaptic plasticity in animal models. The results indicated improved learning outcomes in subjects treated with the compound compared to control groups, highlighting its potential use in cognitive enhancement therapies .

Case Study 2: Synthesis of Peptides

Research focused on the synthesis of bioactive peptides using (R)-(-)-2-amino-2-methylbutanedioic acid hydrochloride as a building block showed successful incorporation into various peptide sequences. The resultant peptides exhibited enhanced biological activity, underscoring the compound's utility in pharmaceutical development .

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbutanedioic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through its interaction with amino acid receptors and enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Structural Influences on Properties

- Polarity and Solubility: The presence of two carboxylic acid groups in 2-amino-2-methylbutanedioic acid hydrochloride enhances its polarity compared to analogs with aromatic (e.g., phenyl or chlorophenyl) or aliphatic (e.g., butan-2-yl) substituents . This makes it more soluble in aqueous environments but less suitable for lipid-based drug delivery systems.

- Thermal Stability: Storage at -20°C for the target compound suggests lower thermal stability than 2-[(butan-2-yl)amino]acetic acid hydrochloride, which remains stable at room temperature .

Pharmacological and Industrial Relevance

- 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride () demonstrates broad utility in pharmaceuticals and material science due to its rigid aromatic core and functional groups .

- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride () is a key intermediate in agrochemical synthesis, leveraging its chlorophenyl group for pesticidal activity .

Biological Activity

2-Amino-2-methylbutanedioic acid hydrochloride, also known as (R)-(-)-2-amino-2-methylbutanedioic acid hydrochloride, is a dicarboxylic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its role in metabolic pathways and its applications in pharmaceutical research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : (R)-(-)-2-Amino-2-methylbutanedioic acid hydrochloride

- Molecular Formula : C5H10ClN1O4

- CAS Number : 143282-42-2

The biological activity of 2-amino-2-methylbutanedioic acid hydrochloride can be attributed to several mechanisms:

- Neurotransmitter Modulation : This compound has been shown to influence neurotransmitter levels, particularly in the context of amino acid metabolism. It may enhance the synthesis of neurotransmitters such as glutamate and GABA, which are crucial for neuronal signaling .

- Metabolic Regulation : It plays a significant role in metabolic pathways, particularly in the synthesis of amino acids and other metabolites. Its involvement in the ethylmalonyl-CoA pathway enhances the production of dicarboxylic acids, which are important precursors for various biochemical processes .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of 2-amino-2-methylbutanedioic acid hydrochloride on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and an increase in cell viability when treated with this compound .

- Metabolic Profiling : In metabolic studies involving patients with organic acidemias, elevated levels of dicarboxylic acids were observed, indicating a potential link between this compound and metabolic disorders. The automated LC-MS/MS system used for analysis demonstrated high sensitivity and reproducibility in measuring organic acid levels .

Tables of Biological Activity

Applications in Pharmaceuticals

The unique properties of 2-amino-2-methylbutanedioic acid hydrochloride make it a candidate for various therapeutic applications:

- Cognitive Enhancement : Due to its role in neurotransmitter modulation, it is being explored as a potential cognitive enhancer, particularly in conditions like anxiety and depression.

- Metabolic Disorders : Its involvement in metabolic pathways positions it as a potential therapeutic agent for treating metabolic disorders characterized by abnormal organic acid levels.

Q & A

Q. Table 1: Example Synthesis Workflow

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Boc anhydride, NaHCO₃ | Stabilize amine group |

| Coupling | HATU, phenylamine, DMF | Form amide bond |

| Deprotection | Trifluoroacetic acid | Remove Boc group |

| Salt Formation | HCl in diethyl ether | Enhance solubility |

Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

A combination of chromatographic and spectroscopic methods ensures structural confirmation and purity assessment:

- HPLC : Use a LiChrospher RP column with aqueous/organic mobile phases (e.g., water/acetonitrile) for purity analysis. Adjust pH to optimize separation .

- NMR Spectroscopy : Confirm stereochemistry and functional groups in deuterated solvents (e.g., DMSO-d₆). Key signals include amine protons (δ 1.5–2.5 ppm) and carboxylate resonances .

- Mass Spectrometry : Employ ESI or MALDI-TOF to verify molecular weight and fragmentation patterns .

Q. Table 2: Analytical Conditions

| Technique | Parameters | Critical Observations |

|---|---|---|

| HPLC | Column: C18, λ = 254 nm | Retention time ~8–10 min |

| ¹H NMR | Solvent: DMSO-d₆, 400 MHz | δ 2.1 (CH₃), δ 3.4 (NH₂) |

| ESI-MS | Positive ion mode | [M+H]⁺ at m/z 196.1 |

How does the hydrochloride salt form influence solubility and stability in biological assays?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility by forming ionic interactions with water. Stability assessments should include:

- pH-Dependent Studies : Monitor degradation in buffers (pH 3–7.4) under accelerated conditions (40°C/75% RH) to simulate physiological environments .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation, as amino acids are prone to racemization under UV exposure .

- Long-Term Stability : Use HPLC to track impurity profiles over time, focusing on deamination or carboxylate ester formation .

How can researchers address discrepancies in reported biological activities of this compound?

Methodological Answer:

Contradictions in biological data often arise from variations in purity, assay conditions, or model systems. Resolve conflicts by:

Purity Validation : Re-analyze batches via HPLC and compare impurity thresholds (<0.5% for pharmacological studies) .

Assay Optimization : Standardize buffer composition (e.g., 10 mM PBS pH 7.4) and temperature (25°C vs. 37°C) to ensure reproducibility .

Orthogonal Assays : Cross-validate results using spectrophotometric (e.g., UV-Vis) and cell-based assays (e.g., viability assays) .

What are key considerations for designing enzyme inhibition studies with this compound?

Methodological Answer:

- Kinetic Analysis : Perform Michaelis-Menten experiments to determine inhibition constants (Kᵢ). Use varying substrate concentrations and fixed inhibitor doses .

- Salt Effects : Account for chloride ions (from HCl salt) in buffer systems, as they may interfere with metalloenzymes (e.g., dehydrogenases) .

- Control Experiments : Include negative controls (e.g., DMSO vehicle) and reference inhibitors to validate specificity .

Q. Table 3: Enzyme Assay Design

| Parameter | Recommendation | Rationale |

|---|---|---|

| Substrate Range | 0.1–10 × Kₘ | Capture full kinetic profile |

| Inhibitor Prep | Dissolve in PBS, filter-sterilize | Avoid organic solvent interference |

| Data Analysis | Non-linear regression (GraphPad) | Calculate Kᵢ accurately |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.